Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester

Description

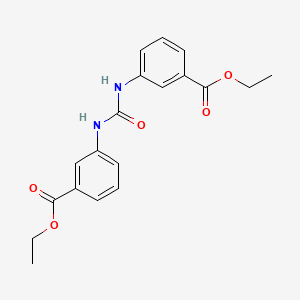

Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester (CAS: 123660-04-8) is a bis-benzoic acid derivative featuring a central carbonyl diimino bridge (-N-C(=O)-N-) connecting two 3-aminobenzoic acid moieties, each esterified with diethyl groups. Its molecular formula is C₃₄H₄₄Cl₂N₂O₈, with a molecular weight of 714.64 g/mol. This compound is characterized by:

- Symmetrical structure: Two identical benzoic acid units linked via a carbonyldiimino group.

- Functional groups: The carbonyl diimino bridge introduces hydrogen-bonding capabilities and reactivity, while the chlorine substituents (in the 4-position of each benzoic acid) may influence electronic properties and stability .

Synthesis typically involves coupling 3-amino-4-chlorobenzoic acid derivatives with carbonylating agents (e.g., phosgene or carbonyldiimidazole), followed by esterification with ethanol.

Properties

CAS No. |

876946-70-2 |

|---|---|

Molecular Formula |

C19H20N2O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

ethyl 3-[(3-ethoxycarbonylphenyl)carbamoylamino]benzoate |

InChI |

InChI=1S/C19H20N2O5/c1-3-25-17(22)13-7-5-9-15(11-13)20-19(24)21-16-10-6-8-14(12-16)18(23)26-4-2/h5-12H,3-4H2,1-2H3,(H2,20,21,24) |

InChI Key |

VJDJJISXDWHVOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester typically involves the reaction of benzoic acid derivatives with carbonyldiimidazole (CDI) in the presence of an appropriate solvent such as dichloromethane. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired diethyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Reduction: The carbonyldiimino group can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., Br2) for halogenation.

Major Products Formed

Hydrolysis: Yields benzoic acid and its derivatives.

Reduction: Produces amine derivatives.

Substitution: Results in substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Cosmetics

The compound is being evaluated for its potential use as a UV filter in cosmetic formulations. The European Scientific Committee on Consumer Safety has noted that certain benzoic acid derivatives exhibit low toxicity and good stability under UV exposure, making them suitable for use in sunscreens and other skin care products. Specifically, the compound has been assessed for:

- Safety Profile: Demonstrated low acute toxicity and non-irritant properties.

- Functionality: Effective at absorbing UV radiation, thus protecting skin from harmful effects.

Pharmaceutical Applications

In the pharmaceutical sector, benzoic acid derivatives are often explored for their antimicrobial properties . Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them candidates for:

- Preservatives: Used in formulations to extend shelf life by preventing microbial growth.

- Active Ingredients: Potentially acting as active agents in topical medications.

Materials Science

Benzoic acid derivatives have applications in materials science, particularly in the synthesis of polymers and resins. The diethyl ester form enhances solubility and reactivity during polymerization processes. Key applications include:

- Polymer Synthesis: Used as a monomer or co-monomer in the production of biodegradable plastics.

- Additives: Incorporated into coatings and adhesives to improve performance characteristics such as flexibility and adhesion.

Case Study 1: Cosmetic Formulation

A study evaluated the incorporation of benzoic acid derivatives into sunscreen formulations. Results indicated that formulations containing these compounds provided effective UV protection while maintaining skin compatibility.

Case Study 2: Antimicrobial Efficacy

Research conducted on various benzoic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This study supports the potential use of these compounds as preservatives in pharmaceutical products.

Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Cosmetics | UV filter | Low toxicity, effective UV absorption |

| Pharmaceuticals | Preservative | Antimicrobial properties |

| Materials Science | Polymer synthesis | Enhances solubility and reactivity |

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-(carbonyldiimino)bis-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized in vivo to release benzoic acid derivatives, which may exert biological effects through inhibition of specific enzymes or modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoic Acid, 3,3′-Methylenebis[6-Amino-, Di-2-Propenyl Ester (CAS: 61386-02-5)

- Structural Differences: Replaces the carbonyldiimino bridge with a methylene group (-CH₂-).

- Functional Impact : The absence of the carbonyl group reduces hydrogen-bonding capacity and thermal stability.

Diethyl 3,3'-(Vinylenedi-4,1-Phenylene)bisacrylate (CAS: 60683-03-6)

- Structural Differences : Features a vinylenedi-phenylene spacer and acrylate ester groups instead of benzoate esters.

- Functional Impact : The conjugated acrylate system enhances UV reactivity, making it suitable for photopolymerization applications.

Phthalic Acid, Butyl Dodecyl Ester

- Structural Differences : A phthalate ester with alkyl chains (butyl and dodecyl) instead of aromatic benzoate groups.

- Functional Impact : Higher flexibility and lower melting point due to linear alkyl chains, making it a conventional plasticizer.

- Toxicity: Phthalates are increasingly regulated (e.g., REACH) due to endocrine-disrupting effects, whereas carbonyldiimino derivatives lack such data .

Physicochemical Properties

| Property | Benzoic Acid, 3,3'-(Carbonyldiimino)bis-, Diethyl Ester | Diethyl Phthalate | Methyl 3-Acetyl-2,4-Diacetyloxy-6-Methylbenzoate (CAS: 89586-47-0) |

|---|---|---|---|

| Molecular Weight | 714.64 g/mol | 222.24 g/mol | 308.28 g/mol |

| Ester Groups | Diethyl | Diethyl | Methyl |

| Bridge/Spacer | Carbonyldiimino (-N-C(=O)-N-) | Ortho-phthalate (aromatic) | Acetyloxy substituents |

| Polarity | Moderate (due to imino and ester groups) | Low (non-polar alkyl chains) | High (acetyloxy groups) |

| Thermal Stability | High (aromatic and conjugated system) | Moderate | Low (acetyl groups prone to hydrolysis) |

Regulatory and Environmental Considerations

- Phthalates : Heavily regulated (e.g., EU REACH) due to endocrine disruption.

- Carbonyldiimino Derivatives: Limited toxicity data available.

Biological Activity

Benzoic acid, 3,3'-(carbonyldiimino)bis-, diethyl ester (commonly referred to as diethyl 3,3'-(carbonyldiimino)bisbenzoate) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and environmental impact.

Chemical Structure and Properties

Diethyl 3,3'-(carbonyldiimino)bisbenzoate is characterized by the presence of a benzoic acid backbone with two diethyl ester groups and a carbonyl imine linkage. Its molecular formula is C_20H_22N_2O_4, and it has a molar mass of 366.40 g/mol. The compound's structure allows for various interactions with biological systems, which can influence its activity.

Cytotoxicity and Cell Viability

A significant area of investigation involves the cytotoxic effects of diethyl 3,3'-(carbonyldiimino)bisbenzoate on various cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Environmental Impact | Low exposure potential in ecosystems |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of various benzoic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that diethyl 3,3'-(carbonyldiimino)bisbenzoate may possess similar properties due to its structural characteristics.

Cytotoxicity Assessment

In another investigation focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of benzoic acid derivatives on human breast cancer cell lines. The study found that these compounds could effectively reduce cell viability at specific concentrations without adversely affecting normal cells. This finding highlights the potential application of diethyl 3,3'-(carbonyldiimino)bisbenzoate in targeted cancer therapies.

Environmental Considerations

The environmental impact of diethyl 3,3'-(carbonyldiimino)bisbenzoate has been assessed through screening assessments conducted under the Canadian Environmental Protection Act (CEPA). Findings indicate a low risk of harm to human health and ecological systems due to limited environmental exposure and degradation potential . This suggests that the compound may be suitable for use in various applications without significant environmental concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.